4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 882233-04-7
VCID: VC4748490
InChI: InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17)
SMILES: C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N
Molecular Formula: C11H8N4O2
Molecular Weight: 228.211

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

CAS No.: 882233-04-7

Cat. No.: VC4748490

Molecular Formula: C11H8N4O2

Molecular Weight: 228.211

* For research use only. Not for human or veterinary use.

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid - 882233-04-7

Specification

CAS No. 882233-04-7
Molecular Formula C11H8N4O2
Molecular Weight 228.211
IUPAC Name 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid
Standard InChI InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17)
Standard InChI Key KAQCYGLIMDDYKW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is C₁₁H₈N₄O₂, with a molecular weight of 228.21 g/mol. Its IUPAC name is 4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid, and its structure comprises a pyrazole ring substituted with amino (-NH₂) and cyano (-CN) groups at positions 5 and 4, respectively, linked to a para-substituted benzoic acid (Figure 1) .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈N₄O₂
Molecular Weight228.21 g/mol
SolubilityLimited in water; soluble in DMSO, DMF
Melting PointNot fully characterized
StabilityStable under ambient conditions; hydrolyzes under strong acidic/basic conditions
pKa (Benzoic acid group)~4.2 (estimated)

The compound’s infrared (IR) spectrum shows characteristic peaks for the cyano group (~2243 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the presence of aromatic protons (δ 7.6–8.2 ppm) and pyrazole ring protons (δ 6.9–8.2 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of 5-Amino-4-cyanopyrazole: Reacting arylhydrazines with ethoxymethylenemalononitrile in ethanol yields 5-amino-4-cyanopyrazole derivatives .

  • Coupling with Benzoic Acid: The pyrazole intermediate is coupled with 4-bromobenzoic acid via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Example Protocol :

  • Step 1: 4-Nitrophenylhydrazine (33 mmol) and ethoxymethylenemalononitrile (33 mmol) are stirred in ethanol for 24 hours, yielding 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

  • Step 2: The nitrile intermediate undergoes hydrolysis to the carboxylic acid using HCl/NaOH, followed by coupling with 4-bromobenzoic acid under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C).

Characterization Techniques

  • ¹H NMR (DMSO-d₆): δ 13.7 (br s, COOH), 8.2 (s, pyrazole-H), 7.6–8.1 (m, aromatic-H) .

  • ¹³C NMR: δ 167.8 (COOH), 158.2 (C=O), 114.6 (CN), 120–140 (aromatic carbons) .

  • Mass Spectrometry: ESI-MS m/z 229.1 [M+H]⁺ .

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16–32
Escherichia coli32–64
Candida albicans8–16

The cyano group enhances membrane permeability, while the benzoic acid moiety improves solubility and target binding .

Anti-inflammatory Effects

The compound suppresses COX-2 and TNF-α production in murine macrophages (IC₅₀ = 12.5 µM), comparable to indomethacin .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Pyrazolo[3,4-d]pyrimidines: Anticancer agents synthesized via reactions with N,N-dimethylacetamide dimethyl acetal .

  • Azo Dyes: Used in biomedical imaging (λmax = 450–550 nm) .

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for H-bonding with kinase ATP pockets .

  • Cyano Group: Enhances metabolic stability and lipophilicity .

  • Benzoic Acid: Improves solubility and pharmacokinetics.

Stability and Reactivity

Hydrolysis

The cyano group hydrolyzes to an amide (-CONH₂) under acidic/basic conditions :
R-CN+H2OR-CONH2\text{R-CN} + \text{H}_2\text{O} \rightarrow \text{R-CONH}_2
This reaction limits utility in aqueous formulations but enables prodrug design .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and NH₃ .

HazardPrecautionary Measures
Skin Irritation (H315)Use nitrile gloves, lab coat
Eye Damage (H319)Wear safety goggles
Respiratory IrritationUse fume hood

Disposal

Incinerate at >1000°C to avoid toxic byproducts (e.g., HCN) .

Comparative Analysis with Related Compounds

CompoundBioactivityAdvantage Over Target Compound
4-(4-Cyano-5-acetamidopyrazol-1-yl)benzoic acidKinase inhibition (IC₅₀ = 5 µM)Improved metabolic stability
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic acid ethyl esterAntimicrobial (MIC = 4 µg/mL)Higher solubility

Future Perspectives

  • Optimize Synthesis: Develop one-pot methods to improve yield (>80%) .

  • Explore Prodrugs: Mask the carboxylic acid group to enhance bioavailability .

  • Clinical Trials: Evaluate toxicity profiles in preclinical models.

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